Imidazo

説明

Structure

3D Structure

特性

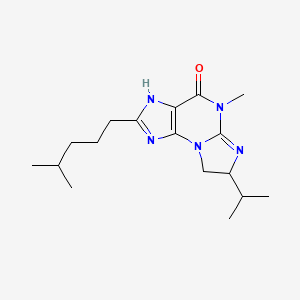

分子式 |

C17H27N5O |

|---|---|

分子量 |

317.4 g/mol |

IUPAC名 |

5-methyl-2-(4-methylpentyl)-7-propan-2-yl-7,8-dihydro-3H-imidazo[2,1-b]purin-4-one |

InChI |

InChI=1S/C17H27N5O/c1-10(2)7-6-8-13-19-14-15(20-13)22-9-12(11(3)4)18-17(22)21(5)16(14)23/h10-12H,6-9H2,1-5H3,(H,19,20) |

InChIキー |

KKECCKBNNBKYMQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCC1=NC2=C(N1)C(=O)N(C3=NC(CN23)C(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Novel Imidazole Derivatives for Biological Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel imidazole derivatives. The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This document details experimental protocols for the synthesis of these compounds and their subsequent screening for anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Imidazole Derivatives

The versatile imidazole core can be synthesized through various methodologies. This section outlines three common and effective approaches: the classical Debus-Radziszewski reaction, a method for synthesizing 2,4,5-trisubstituted imidazoles, and a modern microwave-assisted protocol.

General Synthetic Scheme

The synthesis of a 2,4,5-trisubstituted imidazole derivative is typically achieved through a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt as the nitrogen source.

The Rising Tide of Bioactivity: A Technical Guide to Marine-Derived Imidazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored biome, is a treasure trove of unique chemical entities with significant therapeutic potential. Among these, marine-derived imidazole alkaloids have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the core biological activities of these alkaloids, presenting quantitative data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Cytotoxic Activity: A Promising Avenue for Anticancer Drug Discovery

A significant number of marine imidazole alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is a key area of interest for the development of novel chemotherapeutic agents. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of several marine-derived imidazole alkaloids against various cancer cell lines.

| Alkaloid | Marine Source | Cancer Cell Line | IC50 (µM) | Reference |

| Naamidine A | Leucetta chagosensis | P388 (murine leukemia) | 1.5 | [1](--INVALID-LINK--) |

| Isonaamidine D | Leucetta chagosensis | P388 (murine leukemia) | 3.2 | [1](--INVALID-LINK--) |

| Pre-clathridine B | Clathria basilana | A549 (human lung carcinoma) | 4.8 | [1](--INVALID-LINK--) |

| Oroidin | Agelas oroides | HT-29 (human colon adenocarcinoma) | 190 | [2](--INVALID-LINK--) |

| Hymenialdisine | Axinella verrucosa | CDK1/cyclin B | 0.035 | [2](--INVALID-LINK--) |

| Ageliferin | Agelas conifera | L1210 (murine leukemia) | 2.5 | [3](--INVALID-LINK--) |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the marine-derived imidazole alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of marine imidazole alkaloids are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. Several marine alkaloids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4](5--INVALID-LINK--

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by marine imidazole alkaloids.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain marine alkaloids can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[6](7--INVALID-LINK--

Figure 2: Modulation of the MAPK signaling pathway by marine imidazole alkaloids.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Marine-derived imidazole alkaloids have shown promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of selected marine imidazole alkaloids against various pathogens.

| Alkaloid | Marine Source | Pathogen | MIC (µg/mL) | Reference |

| Oroidin | Agelas oroides | Staphylococcus aureus | 16 | [8](--INVALID-LINK--) |

| Clathrodin | Agelas clathrodes | Staphylococcus aureus | >128 | [8](--INVALID-LINK--) |

| Nagelamide E | Agelas sp. | Candida albicans | 8.3 | [3](--INVALID-LINK--) |

| Ageliferin | Agelas conifera | Bacillus subtilis | 10 | [3](--INVALID-LINK--) |

| Bromoageliferin | Agelas sp. | Pseudomonas aeruginosa | 64 | [4](--INVALID-LINK--) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the marine imidazole alkaloid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and cancer. Several marine imidazole alkaloids have demonstrated potent anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table highlights the anti-inflammatory activity of some marine imidazole alkaloids, often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Alkaloid | Marine Source | Assay | IC50 (µM) | Reference |

| Hymenialdisine | Axinella verrucosa | NO production in RAW 264.7 cells | 0.1 | [9](--INVALID-LINK--) |

| Neoechinulin A | Eurotium sp. | NO production in RAW 264.7 cells | 25 | [9](--INVALID-LINK--) |

| Barettin | Geodia barretti | TNF-α release in THP-1 cells | ~10 | [9](--INVALID-LINK--) |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Dosing: Administer the marine imidazole alkaloid to the test animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.

-

Carrageenan Injection: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group at each time point.

Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds, including some marine imidazole alkaloids, exert their effects by inhibiting the NF-κB pathway.[10](11--INVALID-LINK--

Figure 3: Inhibition of the NF-κB signaling pathway by marine imidazole alkaloids.

Neuroprotective Activity: Guarding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function. Marine-derived imidazole alkaloids are being investigated for their potential to protect neurons from damage and death.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative disorders.

Principle: This assay measures the ability of a compound to protect neurons from glutamate-induced cell death.

Procedure:

-

Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the neuronal cultures with the marine imidazole alkaloid for a specific duration.

-

Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate.

-

Viability Assessment: After a designated incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release (an indicator of cell membrane damage).

-

Data Analysis: Compare the viability of cells treated with the imidazole alkaloid and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Signaling Pathway in Neuroprotection: Wnt Signaling

The Wnt signaling pathway plays a crucial role in neuronal development, synapse formation, and neuronal survival. Modulation of this pathway by natural products is a promising strategy for neuroprotection.[12](13--INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Natural Products on Wnt/β-Catenin Signaling Pathway in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids from Marine Fungi: Promising Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lung involvement in ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Imidazole-Based Ligands: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and application of imidazole-based coordination complexes, highlighting their versatile role in catalysis and medicinal chemistry.

Introduction

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of coordination chemistry and drug discovery.[1][2][3][4] Its prevalence in biologically significant molecules such as the amino acid histidine, histamine, and purines underscores its fundamental role in biological systems.[5] The unique electronic properties of the imidazole ring, characterized by its π-excessive nature and strong σ-donor capabilities, make it an exceptional ligand for a wide array of metal ions.[6] This versatility has led to the development of a vast number of imidazole-based ligands and their corresponding metal complexes, which exhibit a broad spectrum of applications, ranging from catalysis to medicinal agents.[3][4][7]

This technical guide provides a comprehensive overview of the coordination chemistry of imidazole-based ligands. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis of these ligands and their metal complexes, their characterization through various spectroscopic and analytical techniques, and their applications, with a particular focus on their roles as anticancer, antimicrobial, and catalytic agents.

Synthesis of Imidazole-Based Ligands and their Metal Complexes

The synthesis of imidazole-based ligands can be achieved through various established organic chemistry methodologies. Two of the most prominent methods are the Debus-Radziszewski imidazole synthesis and the van Leusen imidazole synthesis.

The Debus-Radziszewski synthesis is a one-pot reaction that typically involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia.[8] This method is highly versatile and allows for the preparation of a wide range of substituted imidazoles.[6][9]

The van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine in a cycloaddition reaction to form the imidazole ring.[2] This method is known for its mild reaction conditions and tolerance of various functional groups.

Once the desired imidazole-based ligand is synthesized, it can be reacted with a variety of metal salts to form coordination complexes. The choice of metal and the reaction conditions (e.g., solvent, temperature, stoichiometry) will dictate the final structure and properties of the complex.

Experimental Protocols

Below are representative experimental protocols for the synthesis of an imidazole-based ligand via the Debus-Radziszewski method and a subsequent metal complex.

Protocol 1: Synthesis of 2,4,5-triphenyl-1H-imidazole (L)

-

Materials: Benzil, Benzaldehyde, Ammonium acetate, Glacial acetic acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve benzil (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

-

Add ammonium acetate (20 mmol) and a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

-

Characterize the product using FTIR, ¹H NMR, and mass spectrometry.

-

Protocol 2: Synthesis of a Cobalt(II) Complex with 2,4,5-triphenyl-1H-imidazole ([Co(L)₂Cl₂])

-

Materials: 2,4,5-triphenyl-1H-imidazole (L), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Methanol.

-

Procedure:

-

Dissolve 2,4,5-triphenyl-1H-imidazole (2 mmol) in hot methanol (20 mL).

-

In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in methanol (10 mL).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 2 hours.

-

Allow the solution to cool to room temperature. The colored complex will precipitate out of the solution.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum.

-

Characterize the complex using FTIR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

-

Characterization of Imidazole-Based Coordination Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of imidazole-based coordination complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination of the imidazole ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a higher or lower frequency upon complexation is indicative of coordination.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal complexes. Changes in the chemical shifts of the imidazole protons and carbons upon coordination provide information about the binding mode.[11][12]

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion.

-

Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its complexes, confirming their composition.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the synthesized compounds, which is used to confirm the empirical formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the coordination complex, including bond lengths, bond angles, and the overall coordination geometry.

Applications in Medicinal Chemistry and Drug Development

Imidazole-based coordination complexes have emerged as a promising class of therapeutic agents due to their diverse biological activities. The coordination of a metal ion to an imidazole-based ligand can significantly enhance its biological efficacy.[3][4][7]

Anticancer Activity

Numerous studies have demonstrated the potential of imidazole-based metal complexes as anticancer agents.[1][13] These compounds can exert their cytotoxic effects through various mechanisms, including:

-

DNA Binding and Cleavage: Some complexes can interact with DNA, leading to conformational changes or cleavage, ultimately inducing apoptosis.

-

Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[13]

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and cell death in cancer cells.

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole derivative 1 | MCF-7 (Breast) | 3.02 | [1] |

| Imidazole compound 23 | MCF7 (Breast) | 7.9 | [1] |

| Purine derivative 46 | MDA-MB-231 (Breast) | 1.22 | [13] |

| Purine derivative 48 | MDA-MB-231 (Breast) | 2.29 | [13] |

| FeBZIM complex | - | Closer to reference drug | [14] |

| Complex E | HeLa (Cervical) | 4.06 | [12] |

Table 1: Anticancer Activity of Selected Imidazole-Based Compounds and Complexes.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Imidazole-based metal complexes have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15] The mechanism of action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with DNA replication.

Catalytic Applications

The unique electronic and steric properties of imidazole-based ligands make them excellent candidates for the development of highly efficient and selective catalysts. Their coordination complexes have been successfully employed in a variety of organic transformations.

A notable example is the oxidase-like activity of a copper(II) complex with imidazole-2-carboxaldehyde (Cu-ICA). This complex can catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the absence of hydrogen peroxide, mimicking the function of natural oxidase enzymes.[16]

| Catalyst | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Cu-ICA | TMB | 0.43 | 10.4 | 4.0 | 45 | [16] |

Table 2: Kinetic Parameters for the Oxidase-Like Activity of a Cu-ICA Complex.

Visualizing Workflows and Mechanisms

Experimental Workflow

The general workflow for the synthesis and characterization of imidazole-based coordination complexes can be visualized as a sequential process.

Caption: A generalized workflow for the synthesis, characterization, and application of imidazole-based coordination complexes.

Catalytic Cycle

The proposed catalytic cycle for the oxidation of TMB by the Cu-ICA complex illustrates the role of the metal center in facilitating the reaction.

Caption: Proposed catalytic cycle of the Cu-ICA complex in the oxidation of TMB.

Conclusion

The coordination chemistry of imidazole-based ligands is a rich and rapidly evolving field with profound implications for catalysis and drug development. The inherent versatility of the imidazole scaffold, coupled with the diverse reactivity of transition metals, provides a powerful platform for the design of novel functional molecules. The ability to systematically modify the ligand structure and the metal center allows for the fine-tuning of electronic and steric properties, leading to complexes with tailored biological activities and catalytic efficiencies. This guide has provided a comprehensive overview of the key aspects of this field, from synthetic methodologies and characterization techniques to a survey of their applications. It is anticipated that continued research in this area will lead to the development of new and improved therapeutic agents and catalysts with significant societal impact.

References

- 1. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. citedrive.com [citedrive.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

The Enduring Significance of Imidazole: A Deep Dive into its Fundamental Properties and Aromaticity

For Immediate Release

[City, State] – [Date] – Imidazole, a seemingly simple five-membered heterocyclic organic compound, stands as a cornerstone in the fields of chemistry, biology, and pharmacology. Its unique electronic structure and amphoteric nature bestow upon it a remarkable versatility, making it a critical component in a vast array of biological molecules and a privileged scaffold in drug discovery. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the core fundamental properties of imidazole and the underpinnings of its aromaticity.

Core Physicochemical and Structural Properties

Imidazole is a white or colorless solid at room temperature, highly soluble in water and other polar solvents due to its capacity for hydrogen bonding.[1] This solubility is a key attribute contributing to its biological prevalence. The imidazole ring is a planar, five-membered system containing three carbon atoms and two nitrogen atoms at positions 1 and 3.[2] One of the most defining features of imidazole is its amphoteric character, meaning it can act as both an acid and a base.[3][4]

Table 1: Key Physicochemical Properties of Imidazole

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂ | [3] |

| Molar Mass | 68.077 g/mol | [3] |

| Melting Point | 89-91 °C | [3] |

| Boiling Point | 256 °C | [3] |

| Density | 1.23 g/cm³ | [3] |

| Dipole Moment | 3.61 D | [3] |

| pKa (of the conjugate acid) | ~7.0 | [3][4] |

| pKa (as an acid) | 14.5 | [3][4] |

| Resonance Energy | 14.2 kcal/mol | [4] |

The basicity of imidazole is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3), which is not part of the aromatic π-system.[5] The pKa of the conjugate acid is approximately 7.0, making imidazole about sixty times more basic than pyridine.[3][4] Conversely, the pyrrole-like nitrogen atom (N-1) can donate a proton, exhibiting weak acidity with a pKa of 14.5.[3][4] This dual reactivity is central to its role in biological systems, particularly in the catalytic activity of enzymes where the histidine residue acts as a proton donor or acceptor.

The Aromaticity of Imidazole: A Hückel's Rule Perspective

The aromatic character of imidazole is a direct consequence of its electronic structure, which fulfills Hückel's rule for aromaticity.[1][6] For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π electrons, where 'n' is a non-negative integer.

Imidazole satisfies all these criteria:

-

Cyclic and Planar: The five-membered ring is planar, allowing for the continuous overlap of p-orbitals.[6]

-

Fully Conjugated: The ring contains alternating single and double bonds.

-

Hückel's Rule (4n+2 π electrons): The aromatic sextet is formed by the contribution of one π electron from each of the three carbon atoms and the pyridine-like nitrogen (N-3), and the two-electron lone pair from the pyrrole-like nitrogen (N-1).[1][7] This gives a total of 6 π electrons, satisfying the 4n+2 rule where n=1.[5]

The delocalization of these π electrons over the entire ring results in enhanced stability, a hallmark of aromatic compounds.[6] This stability is reflected in its resonance energy of 14.2 kcal/mol.[4]

The resonance structures of imidazole illustrate the delocalization of the π electrons:

Caption: Resonance delocalization in the imidazole ring.

Structural and Spectroscopic Characterization

The precise arrangement of atoms within the imidazole ring has been elucidated through X-ray crystallography. These studies provide definitive data on bond lengths and angles, further confirming its aromatic nature with intermediate bond lengths between typical single and double bonds.

Table 2: Bond Lengths and Angles of Imidazole from X-ray Crystallography

| Bond | Length (Å) | Reference(s) |

| N1-C2 | 1.314 | [8] |

| C2-N3 | 1.33 | [9] |

| N3-C4 | 1.38 | [9] |

| C4-C5 | 1.36 | [9] |

| C5-N1 | 1.382 | [8] |

| Angle | Degrees (°) | Reference(s) |

| N1-C2-N3 | 111.3 | [9] |

| C2-N3-C4 | 105.4 | [9] |

| N3-C4-C5 | 107.0 (approx.) | - |

| C4-C5-N1 | 107.0 (approx.) | - |

| C5-N1-C2 | 109.3 (approx.) | - |

Spectroscopic techniques provide further insight into the electronic and vibrational properties of imidazole.

Table 3: Spectroscopic Data for Imidazole

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference(s) |

| UV-Vis Spectroscopy | 206-209 nm | [3][10] |

| IR Spectroscopy | ~3150 (N-H stretch), ~1550, 1492, 1451 (C=C, C=N stretching) | [11][12] |

| ¹H NMR (in CDCl₃) | δ 7.73 (1H, s, C2-H), 7.14 (2H, s, C4-H, C5-H) | [9] |

| ¹³C NMR (in CDCl₃) | δ 135.4 (C2), 121.9 (C4, C5) | [9] |

Biological Significance and Signaling Pathways

The imidazole ring is a fundamental component of numerous biologically important molecules, most notably the amino acid histidine and the biogenic amine histamine.[3] In drug development, the imidazole scaffold is present in a wide range of therapeutic agents, including antifungal drugs (e.g., ketoconazole) and antibiotics.[3]

Histamine, derived from the decarboxylation of histidine, is a key mediator in local immune responses, gastric acid secretion, and neurotransmission. It exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). The signaling pathway initiated by histamine binding to the H2 receptor is a classic example of imidazole's role in biological communication.

Caption: Histamine H2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of imidazole's properties. The following sections outline the fundamental experimental protocols.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the imidazolium ion.

Methodology:

-

Preparation of Solutions: Prepare a standard solution of imidazole of known concentration (e.g., 0.01 M) in deionized water. Prepare a standard solution of a strong acid titrant (e.g., 0.1 M HCl).

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration: Place a known volume of the imidazole solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the imidazole has been protonated. The equivalence point can be identified from the steepest point of the curve or by plotting the first or second derivative of the curve.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of imidazole.

Methodology:

-

Instrument and Sample Preparation: Use a dual-beam UV-Vis spectrophotometer. Prepare a dilute solution of imidazole in a suitable solvent (e.g., water or ethanol) that does not absorb in the region of interest. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2-0.8).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Fill an identical quartz cuvette with the imidazole solution and place it in the sample beam path.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 190-400 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in imidazole.

Methodology:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of dry imidazole (1-2 mg) with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Place the empty sample holder in the IR spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample beam.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analysis: Identify and assign the characteristic absorption bands corresponding to the vibrational modes of the N-H, C-H, C=C, and C=N bonds in the imidazole ring.

¹H NMR Spectroscopy

Objective: To determine the chemical environment of the protons in the imidazole molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of imidazole (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O, ~0.5-0.7 mL) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts (δ), integration (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to assign each peak to the corresponding protons in the imidazole molecule.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of imidazole in the solid state.

Methodology:

-

Crystal Growth: Grow high-quality single crystals of imidazole, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the goniometer head on a diffractometer. The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations using a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Conclusion

The fundamental properties of imidazole, from its amphoteric nature to its robust aromaticity, are the bedrock of its widespread importance in chemistry and biology. A thorough understanding of its physicochemical characteristics, structural details, and spectroscopic signatures, underpinned by rigorous experimental methodologies, is essential for leveraging this remarkable heterocycle in the design of new pharmaceuticals and the exploration of biological processes. The continued investigation into the nuanced reactivity and interactions of the imidazole ring promises to unlock further applications in medicine and materials science.

References

- 1. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. benchchem.com [benchchem.com]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. First described in the 19th century, its unique physicochemical properties and versatile biological activity have led to its incorporation into a vast array of clinically significant drugs. This technical guide provides a comprehensive overview of the imidazole core, detailing its role in drug design, synthesis of key derivatives, and its interaction with critical biological pathways.

Physicochemical Properties and Medicinal Chemistry Significance

The imidazole ring possesses a unique combination of features that make it an invaluable component in drug design. It is a planar, aromatic system with six π-electrons, conferring stability. One nitrogen atom is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen. This arrangement allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][2] Its polar and ionizable nature can improve the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[2] Furthermore, the imidazole nucleus is a key component of naturally occurring biomolecules such as the amino acid histidine and the neurotransmitter histamine, underscoring its biocompatibility.[3]

The imidazole scaffold serves as a versatile bioisostere for other functional groups, such as amides and carboxylic acids, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance its binding affinity and selectivity for a target.[4][5] This adaptability has led to the development of imidazole-containing drugs across a wide spectrum of therapeutic areas.

Key Therapeutic Areas and Mechanisms of Action

Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive effects.[6][7][8]

Anticancer Activity

The imidazole scaffold is a prominent feature in numerous anticancer agents, which exert their effects through various mechanisms, including enzyme inhibition and disruption of signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Targeting Kinase Signaling Pathways:

Many imidazole-based anticancer drugs function as kinase inhibitors. The electron-rich nature of the imidazole ring allows it to form key interactions within the ATP-binding pocket of kinases, leading to their inhibition.[1]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. Certain imidazole derivatives have been designed to inhibit EGFR, blocking downstream signaling pathways.[11] Molecular docking studies have revealed that the imidazole core can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the EGFR kinase domain, such as LYS721 and CYS773.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[12] Imidazole-containing compounds have been developed to inhibit key components of this pathway, such as PI3K and Akt, thereby inducing apoptosis in cancer cells.[12]

-

p38 MAP Kinase Inhibition: p38 MAP kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. Imidazole-based compounds have been synthesized as potent p38 MAP kinase inhibitors.[1]

Antimicrobial Activity

Imidazole derivatives are widely used as antimicrobial agents, particularly as antifungal and antibacterial drugs.

-

Antifungal Mechanism: Azole antifungals, which include imidazole derivatives like clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[2][13] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azole antifungals disrupt the integrity and function of the fungal cell membrane, leading to cell death.[2][14] The N3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its catalytic activity.[9]

-

Antibacterial Mechanism: Nitroimidazole derivatives, such as metronidazole, are effective against anaerobic bacteria and certain protozoa. Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules, ultimately causing cell death.[11]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative imidazole derivatives against various targets.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP) | MCF-7 (Breast Cancer) | 2.5 | [12] |

| IMD-A1 (Fictional Example) | COX-2 | 0.25 | [15] |

| IMD-A2 (Fictional Example) | p38 MAP Kinase | 1.5 | [15] |

| Compound 2c | EGFR | 0.617 | [10] |

| Compound 2d | EGFR | 0.710 | [10] |

| Compound 3c | EGFR | 0.236 | [10] |

| Erlotinib (Reference) | EGFR | 0.239 | [10] |

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [14] |

| HL1 | MRSA | 1250 | [14] |

| HL2 | Staphylococcus aureus | 625 | [14] |

| HL2 | Escherichia coli | 2500 | [14] |

| Compound 2c | Bacillus subtilis | 6.25 | [16] |

| Compound 1b | Escherichia coli | <6.25 | [16] |

| Compound 2a | Aspergillus niger | 12.5 | [16] |

Detailed Experimental Protocols

Synthesis of Imidazole Derivatives

4.1.1 General Synthesis of 2,4,5-Trisubstituted Imidazoles (Radziszewski Reaction)

This protocol describes a general method for the synthesis of 2,4,5-triphenylimidazole derivatives.

-

Materials: Benzil, ammonium acetate, substituted benzaldehyde, glacial acetic acid.

-

Procedure:

-

A mixture of benzil (0.025 mol), ammonium acetate (0.129 mol), and a substituted benzaldehyde (0.018 mol) in glacial acetic acid (50 mL) is heated under reflux for 5–6 hours.

-

The reaction mixture is then cooled to room temperature, followed by the addition of water (150 mL).

-

The resulting solid is filtered.

-

The filtrate is neutralized with ammonium hydroxide to precipitate more product.

-

The combined solid products are vacuum dried and recrystallized from absolute ethanol.[17]

-

4.1.2 Synthesis of Clotrimazole

This protocol outlines a laboratory-scale synthesis of the antifungal drug clotrimazole.

-

Step 1: Synthesis of 2-chlorotriphenylmethyl chloride

-

This intermediate can be prepared through a Friedel-Crafts reaction of o-chlorobenzotrichloride with benzene.

-

-

Step 2: Synthesis of Clotrimazole

-

To the filtrate containing 2-chlorotriphenylmethyl chloride from the previous step, a solution of 45 g of imidazole in 70 g of triethylamine is added.

-

The mixture is heated to 45-50°C and maintained for 3 hours.

-

After cooling to room temperature, 500 g of water is added with stirring.

-

The aqueous layer is separated, and the organic (benzene) phase is washed with 200 g of water.

-

The benzene layer is evaporated to dryness under vacuum.

-

The crude product is then purified through precipitation as a nitrate salt and subsequent conversion back to the free base.[13]

-

Biological Assays

4.2.1 MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2][7][18]

-

4.2.2 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the imidazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13][14][19]

-

4.2.3 Western Blot Analysis for PI3K/Akt Pathway Modulation

This technique is used to detect changes in the levels and phosphorylation status of proteins in a signaling pathway.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with the imidazole inhibitor for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the effect of the inhibitor on pathway activation.[6][20][21]

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Ergosterol Biosynthesis Pathway and Azole Inhibition

References

- 1. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ibg.kit.edu [ibg.kit.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ijsrp.org [ijsrp.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Investigation of Imidazole Tautomerism Using Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole, a fundamental heterocyclic moiety present in a vast array of biologically active molecules and pharmaceutical compounds, exhibits prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological function. The ability of the proton to reside on either of the two ring nitrogen atoms (N1 or N3) dictates the molecule's hydrogen bonding capabilities, coordination chemistry, and overall electronic properties. A thorough understanding and characterization of this tautomeric equilibrium are therefore paramount in the fields of medicinal chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy—for the elucidation of imidazole tautomerism. This document details experimental protocols, presents quantitative data in a comparative format, and provides visual workflows to aid researchers in the robust characterization of imidazole-containing systems.

The Tautomeric Equilibrium of Imidazole

The tautomerism of the imidazole ring involves the migration of a proton between the two nitrogen atoms, resulting in two distinct, yet rapidly interconverting, forms: the Nπ-H tautomer (proton on the nitrogen further from the side chain in histidine) and the Nτ-H tautomer (proton on the nitrogen closer to the side chain in histidine). In substituted imidazoles, these are often referred to as the 1,4- and 1,5-tautomers, respectively. The position of this equilibrium is highly sensitive to environmental factors such as pH, solvent polarity, temperature, and intermolecular interactions (e.g., hydrogen bonding and metal coordination).

The following diagram illustrates the tautomeric equilibrium of a substituted imidazole and the key factors that influence it.

Caption: Factors influencing imidazole tautomeric equilibrium.

Spectroscopic Techniques for Tautomer Analysis

The selection of an appropriate spectroscopic technique is crucial for accurately characterizing the tautomeric state of an imidazole derivative. Each method provides unique insights into the structural and electronic properties of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution and the solid state.[1] 1H, 13C, and 15N NMR can provide detailed information on the relative populations of tautomers and the kinetics of their interconversion.

Experimental Protocol: 1H NMR pH Titration

This protocol is adapted from studies investigating the pH-dependent tautomerism of histidine and related imidazole compounds.[2][3]

-

Sample Preparation:

-

Prepare a stock solution of the imidazole-containing compound (e.g., 10 mM) in D2O.

-

Prepare a series of buffer solutions with varying pD values (e.g., from 2 to 10) using appropriate buffers (e.g., phosphate, acetate).

-

For each pD point, mix a fixed volume of the stock solution with the buffer solution.

-

-

NMR Data Acquisition:

-

Record 1H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Measure the chemical shifts of the imidazole ring protons (C2-H, C4-H, and C5-H) at each pD.

-

Plot the chemical shifts as a function of pD.

-

Fit the titration curves to the Henderson-Hasselbalch equation to determine the macroscopic pKa values.[3]

-

The microscopic pKa values for each tautomer can be estimated by comparing the titration curves with those of N-methylated imidazole derivatives, which lock the tautomeric form.[2]

-

Quantitative Data: NMR Chemical Shifts and pKa Values

The following table summarizes key NMR data for imidazole and histidine tautomers.

| Compound | Tautomer | Nucleus | Chemical Shift (ppm) | Conditions | Reference |

| Methylimidazole | 4-methyl-1H | 13C (C4) | ~135 | CD2Cl2, 25 °C | [4] |

| 13C (C5) | ~114 | CD2Cl2, 25 °C | [4] | ||

| 5-methyl-1H | 13C (C4) | ~125 | CD2Cl2, 25 °C | [4] | |

| 13C (C5) | ~124 | CD2Cl2, 25 °C | [4] | ||

| L-Histidine | N1-H | - | pKa = 6.73 | Aqueous | [2] |

| N3-H | - | pKa = 6.12 | Aqueous | [2] | |

| RNAase A His-12 | N1-H | - | pKa = 6.2 | - | [5] |

| N3-H | - | pKa > 8 | - | [5] | |

| RNAase A His-119 | N1-H | - | pKa = 7.0 | - | [5] |

| N3-H | - | pKa = 6.4 | - | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can distinguish between tautomers. The N-H stretching and bending frequencies, as well as ring breathing modes, are particularly sensitive to the tautomeric form.

Experimental Protocol: FT-IR Analysis of Imidazole Derivatives

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use Attenuated Total Reflectance (ATR) for direct analysis of solids or liquids.

-

For solution studies, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl4, CS2).

-

-

IR Spectrum Acquisition:

-

Record the FT-IR spectrum over a range of 4000-400 cm-1.

-

Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the N-H stretch (typically 3500-3000 cm-1), C=N stretch (~1680 cm-1), and C=C stretch (~1600-1450 cm-1).[6]

-

Compare the experimental spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes to specific tautomers.

-

Quantitative Data: Characteristic IR Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm-1) | Reference |

| N-H | Stretching | 3500 - 3000 | [1] |

| C-H (aromatic) | Stretching | 3100 - 3000 | [6] |

| C=N | Stretching | ~1681 | [6] |

| C=C | Stretching | 1599, 1489 | [6] |

| Imidazole Ring | Breathing | 1098-1220 | [7] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The π → π* and n → π* transitions of the imidazole ring are sensitive to the tautomeric state and the surrounding environment, a phenomenon known as solvatochromism.[1]

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation:

-

Prepare a dilute solution of the imidazole compound in a UV-transparent solvent (e.g., water, ethanol, cyclohexane).

-

To study solvatochromic effects, prepare solutions in a range of solvents with varying polarities.

-

To investigate pH effects, use buffered solutions as described in the NMR protocol.

-

-

UV-Vis Spectrum Acquisition:

-

Record the absorption spectrum over a range of approximately 200-400 nm.

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the observed electronic transitions.

-

Correlate shifts in λmax with changes in solvent polarity or pH to infer the predominant tautomeric form under different conditions.

-

Quantitative Data: UV-Vis Absorption Maxima

| Compound | Transition | λmax (nm) | Solvent | Reference |

| Imidazole | π → π | ~209 | Water | [8] |

| Imidazole-2-carbaldehyde | n → π | ~280 | Water | [8] |

| 4-Methyl-imidazole-2-carbaldehyde | n → π* | ~282 | Water | [8] |

Raman Spectroscopy

Raman spectroscopy, like IR, probes vibrational modes but is based on inelastic scattering of light. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. Certain Raman bands are diagnostic for differentiating between imidazole tautomers.

Experimental Protocol: Raman Spectroscopic Analysis

-

Sample Preparation:

-

Samples can be solids, liquids, or solutions. For solutions, use a quartz cuvette or capillary tube.

-

For surface-enhanced Raman spectroscopy (SERS), adsorb the sample onto a roughened metal surface (e.g., silver or gold).

-

-

Raman Spectrum Acquisition:

-

Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm, or UV for resonance Raman).

-

Acquire the spectrum over a relevant Stokes shift range.

-

-

Data Analysis:

-

Identify the Raman bands characteristic of the different tautomers. For example, band pairs at 1568/1585, 1282/1260, and 983/1004 cm-1 can be used to distinguish between Tautomer-I and Tautomer-II.[9]

-

Monitor changes in the relative intensities of these bands to determine the effect of environmental factors on the tautomeric equilibrium.

-

Quantitative Data: Diagnostic Raman Bands

| Tautomer | Vibrational Mode | Frequency (cm-1) | Reference |

| Tautomer-I (N1-H) | ν(C4=C5) | ~1566 | [9] |

| ν(Im) breathing + δ(C5H) | ~1321 | [9] | |

| β(CH) deformation | ~983 | [9] | |

| Tautomer-II (N3-H) | ν(C4=C5) | ~1582 | [9] |

| - | ~1345 | [9] |

Experimental and Logical Workflows

The following diagrams illustrate a general experimental workflow for the spectroscopic investigation of imidazole tautomerism and the logical relationship between sample conditions and expected outcomes.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical flow from sample conditions to spectroscopic outcomes.

Conclusion

The investigation of imidazole tautomerism is a multifaceted challenge that can be effectively addressed through the judicious application of various spectroscopic techniques. NMR spectroscopy provides unparalleled detail on the structure and dynamics of tautomers in solution, while IR and Raman spectroscopies offer sensitive probes of their vibrational characteristics. UV-Vis spectroscopy, through the analysis of electronic transitions, reveals how the tautomeric equilibrium is influenced by the surrounding medium. By integrating these experimental approaches with computational modeling, researchers can achieve a comprehensive understanding of the tautomeric behavior of imidazole-containing molecules. This knowledge is indispensable for rational drug design, the development of novel materials, and a deeper understanding of fundamental biological processes.

References

- 1. arar.sci.am [arar.sci.am]

- 2. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Characterization of Imidazole-Based Ionic Liquids for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based ionic liquids (ILs) are a class of organic salts with melting points below 100°C, composed of an imidazolium cation and a variety of anions. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as promising materials in numerous scientific fields, including pharmaceutical sciences.[1] The versatility of their structure, allowing for modifications of the imidazolium core and the choice of anion, enables the fine-tuning of their properties for specific applications.[2][3]

In the realm of drug development, imidazole-based ILs are being explored as innovative solutions to long-standing challenges. They have shown significant potential as solubility enhancers for poorly water-soluble active pharmaceutical ingredients (APIs), permeation enhancers for transdermal drug delivery, and even as APIs themselves (API-ILs).[4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of imidazole-based ionic liquids, with a focus on their application in the pharmaceutical industry. Detailed experimental protocols, data summaries, and workflow visualizations are presented to aid researchers in this dynamic field.

Synthesis of Imidazole-Based Ionic Liquids

The synthesis of imidazole-based ionic liquids typically involves a two-step process: N-alkylation (quaternization) of an imidazole derivative to form the desired imidazolium cation, followed by anion exchange (metathesis) to introduce the desired anion.

Step 1: N-Alkylation (Quaternization)

This step involves the reaction of an N-substituted imidazole, most commonly 1-methylimidazole, with an alkylating agent, typically an alkyl halide. This reaction leads to the formation of a 1,3-dialkylimidazolium halide salt.[7]

Materials:

-

1-methylimidazole (≥99%)

-

1-chlorobutane (≥99%)

-

Ethyl acetate (analytical grade)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.[8]

-

Heat the mixture under reflux at 60°C with vigorous stirring for 48 hours.[8]

-

After cooling to room temperature, the product will likely be a viscous liquid or a solid.

-

Wash the crude product twice with ethyl acetate to remove any unreacted starting materials.

-

Remove the remaining ethyl acetate by heating at 60°C under vacuum using a rotary evaporator for 2 hours.[8]

-

The resulting product is 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).

Step 2: Anion Exchange (Metathesis)

The halide anion of the initially synthesized imidazolium salt can be exchanged with a different anion through a metathesis reaction. This is often performed by reacting the imidazolium halide with a metal salt of the desired anion.[9] The choice of the metal salt and solvent depends on the solubility of the resulting salts.

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])

-

Sodium tetrafluoroborate (NaBF4) (≥98%)

-

Distilled water

-

Dichloromethane (CH2Cl2) (analytical grade)

-

Magnesium sulfate (MgSO4) (anhydrous)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-butyl-3-methylimidazolium chloride (1 equivalent) in distilled water in an Erlenmeyer flask.

-

Add sodium tetrafluoroborate (1.05 equivalents) portion-wise with stirring. The mixture will emulsify and cool.[3]

-

After the mixture returns to room temperature, add dichloromethane and transfer the contents to a separatory funnel.

-

Separate the lower dichloromethane phase. Extract the aqueous phase again with dichloromethane.[3]

-

Combine the organic phases and wash with a small amount of distilled water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as a viscous liquid.[3]

Characterization of Imidazole-Based Ionic Liquids

Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized ionic liquids. Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, thermal analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC), and measurements of physical properties like viscosity and conductivity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR are used to confirm the structure of the imidazolium cation and to check for the presence of impurities.

Sample Preparation:

-

Dry the ionic liquid sample under vacuum at a slightly elevated temperature (e.g., 70°C) for several hours to remove any residual water or solvent.

-

Dissolve a small amount of the dried ionic liquid (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the ionic liquid.

Instrumental Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 200 ppm

-

Thermal Analysis

Thermal analysis provides information about the thermal stability, melting point, glass transition temperature, and decomposition profile of the ionic liquids.

Thermogravimetric Analysis (TGA):

-

Place a small amount of the dried ionic liquid (5-10 mg) in an alumina or platinum TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature.

Differential Scanning Calorimetry (DSC):

-

Place a small amount of the dried ionic liquid (5-10 mg) in a sealed aluminum DSC pan.

-

Perform a heat-cool-heat cycle. For example, heat from room temperature to 150°C, cool to -100°C, and then heat again to 150°C. A typical heating/cooling rate is 10°C/min.[11]

-

Record the heat flow as a function of temperature. The glass transition (Tg) will appear as a step change in the baseline, and the melting point (Tm) will be observed as an endothermic peak.

Data Presentation: Physicochemical Properties

The properties of imidazole-based ionic liquids are highly dependent on the nature of both the cation and the anion. The following tables summarize key physicochemical data for some common examples.

| Ionic Liquid | Cation | Anion | Melting Point (°C) | Glass Transition (°C) | Decomposition Temp. (°C) |

| [BMIM][Cl] | 1-Butyl-3-methylimidazolium | Chloride | 65.1[8] | - | 240.3[8] |

| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | -81[12] | -97[12] | >300 |

| [BMIM][PF6] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | -8[13] | -76[13] | >200[13] |

| [EMIM][OAc] | 1-Ethyl-3-methylimidazolium | Acetate | -45[5][10] | - | ~221[1] |

| Ionic Liquid | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 20-25°C) |

| [BMIM][Cl] | High (solid at 25°C) | 0.46 (at 25°C)[8] |

| [BMIM][BF4] | 103[12] | 3.15 (at 20°C)[12] |

| [BMIM][PF6] | 310[13] | 1.37 (at 20°C)[13] |

| [EMIM][OAc] | 93[5][10] | 2.5 (at 25°C)[5][10] |

Applications in Drug Development

The tunable nature of imidazole-based ILs makes them highly attractive for various pharmaceutical applications.

Solubility Enhancement

Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. Imidazole-based ILs can act as powerful solvents or co-solvents to enhance the solubility of such drugs. The mechanism of solubility enhancement often involves a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding between the IL, the drug molecule, and water.[14] For instance, diimidazolium-based ILs have been shown to significantly improve the solubility of the anticancer drug paclitaxel.[14]

Transdermal Drug Delivery

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most drugs. Imidazole-based ILs can act as permeation enhancers by disrupting the highly organized lipid structure of the stratum corneum, thereby facilitating the transdermal delivery of APIs.[8] This effect is attributed to the ability of the imidazolium cations to interact with and fluidize the lipid bilayers of the skin.

Active Pharmaceutical Ingredients (API-ILs)

A particularly innovative approach is the synthesis of API-ILs, where the API itself is one of the ions in the ionic liquid structure. This can lead to liquid forms of drugs that are otherwise solid, potentially overcoming issues with polymorphism and improving bioavailability.[4]

Conclusion

Imidazole-based ionic liquids represent a versatile and promising platform for addressing key challenges in drug development. Their tunable synthesis allows for the creation of task-specific materials with optimized properties for applications ranging from solubility and permeation enhancement to the development of novel liquid drug forms. The detailed protocols and characterization workflows provided in this guide are intended to facilitate further research and innovation in this exciting field, ultimately contributing to the development of safer and more effective medicines. However, it is crucial to consider the biocompatibility and potential toxicity of these compounds, which can vary significantly with their structure.[10][15] Further research into the long-term effects and environmental impact of these ionic liquids is necessary for their successful translation into clinical applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocompatible diimidazolium based ionic liquid systems for enhancing the solubility of paclitaxel - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

Luminescent Properties of Transition Metal-Imidazole Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of transition metal-imidazole complexes, focusing on their synthesis, photophysical characteristics, and the experimental methodologies used for their evaluation. The unique photophysical and photochemical properties of these complexes, largely stemming from metal-to-ligand charge transfer (MLCT) transitions, have positioned them as promising candidates for a wide range of applications, including bioimaging, chemical sensing, and photodynamic therapy (PDT). This document is intended to serve as a detailed resource for professionals engaged in the research and development of novel therapeutic and diagnostic agents.

Core Photophysical Properties